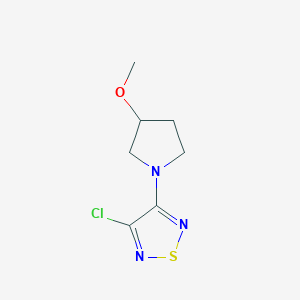

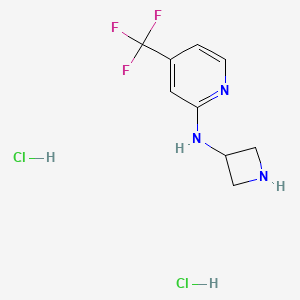

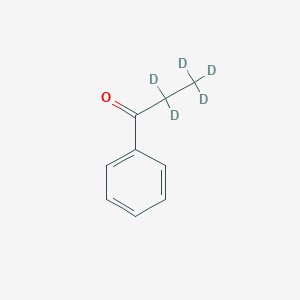

Ethyl 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate

Overview

Description

Chemical Reactions Analysis

Ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine . Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst, and the reactivity of the catalytic Mitsunobu reaction was improved through strict optimization of the reaction conditions .Scientific Research Applications

Catalytic Mitsunobu Reactions

Ethyl 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate: has been identified as a potent catalyst in the Mitsunobu reaction, which is widely used for the substitution of hydroxyl groups or inversion of the stereochemistry of secondary alcohols . The reactivity of the catalytic Mitsunobu reaction was significantly improved through strict optimization of the reaction conditions .

Green Chemistry Applications

This compound serves as an organocatalyst for Mitsunobu reactions, providing ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine . This process is convenient and safe from the viewpoint of green chemistry, as it uses atmospheric oxygen as a sacrificial oxidative agent along with the iron catalyst .

Medicinal Chemistry

In medicinal chemistry, the Mitsunobu reaction, facilitated by this compound, contributes to the discovery and scalable synthesis of drugs. It is a reliable method for the stereoselective functionalization of organic molecules . The reaction’s utility in medicinal chemistry is underscored by its ability to produce complex molecules with high stereoselectivity .

Process Chemistry

The compound’s role in process chemistry is significant due to its efficiency as a catalyst in the Mitsunobu reaction, which is essential for the scalable synthesis of complex drug molecules . Its use helps overcome the drawbacks of traditional Mitsunobu reactions, such as the requirement of hazardous reagents and the production of large amounts of undesired by-products .

Synthesis of Azo Compounds

Azo compounds are important in various fields, including dyes and pigments. Ethyl 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate can be used to synthesize azo compounds through a catalytic process that is more environmentally friendly than traditional methods .

Thermal Stability in Synthesis

The thermal analysis of Mitsunobu reagents, including this compound, supports their sufficient thermal stability compared with typical azo reagents such as diethyl azodicarboxylate (DEAD). This property is advantageous for practical synthesis where thermal stability is a concern .

Mechanism of Action

The mechanism of action of a chemical compound refers to the specific biochemical interaction through which it produces its pharmacological effect. While the mechanism of action for Ethyl 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate is not specified in the retrieved documents, the related compound Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been used as a catalyst in Mitsunobu reactions .

Future Directions

The future directions of a compound refer to its potential applications and research opportunities. While the specific future directions for Ethyl 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate are not provided in the retrieved documents, the related compound Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst in Mitsunobu reactions, suggesting potential applications in organic synthesis .

properties

IUPAC Name |

ethyl 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO3/c1-3-18-13(17)11-7(2)19-12(16-11)8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSIHJUSTXLXCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

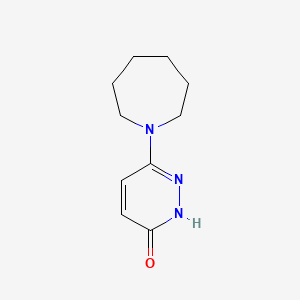

CCOC(=O)C1=C(OC(=N1)C2=CC(=C(C=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1490009.png)

![5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1490021.png)